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molecular formula C11H10N2 B8773904 5-(2-Methylphenyl)pyrimidine

5-(2-Methylphenyl)pyrimidine

Cat. No. B8773904
M. Wt: 170.21 g/mol
InChI Key: NQTQRKPGRSRXFX-UHFFFAOYSA-N
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Patent
US06770667B1

Procedure details

A suspension of 5-bromopyrimidine(1.52 g),2-methylphenylboronic acid (1.43 g), sodium carbonate (3.04 g) and 10% palladium on charcoal (50% wet, 0.85 g) was refluxed for 24 hours. The mixture was filtered and the filtrate was concentrated under reduced pressure. To the residue ethyl acetate was added and the mixture was washed with water and brine. The separated organic layer was dried over magnesium sulfate and evaporated under pressure to give 5-(2-methylphenyl)pyrimidine (1.61 g, 98.7%).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.[CH3:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1B(O)O.C(=O)([O-])[O-].[Na+].[Na+]>[Pd]>[CH3:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
1.43 g
Type
reactant
Smiles
CC1=C(C=CC=C1)B(O)O
Name
Quantity
3.04 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.85 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue ethyl acetate was added
WASH
Type
WASH
Details
the mixture was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)C=1C=NC=NC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 98.7%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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